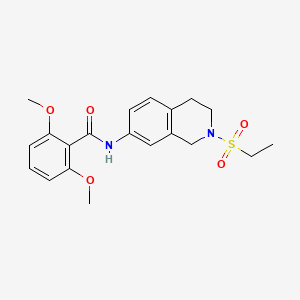

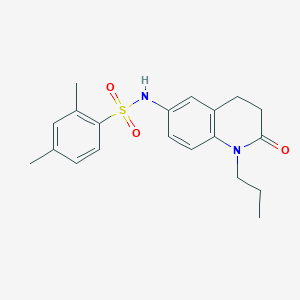

2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

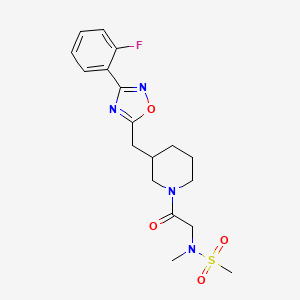

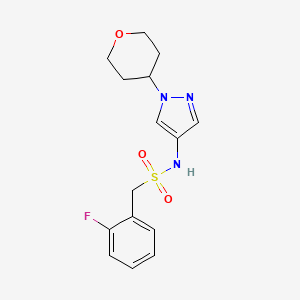

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzenesulfonamide moiety, a dimethyl group, and a tetrahydroquinoline group. Each of these groups contributes to the overall properties of the molecule .

Molecular Structure Analysis

The molecule contains a cyclic structure (tetrahydroquinoline), which is a common motif in many biologically active compounds. The benzenesulfonamide group is a good hydrogen bond acceptor and donor, which could allow the compound to interact with various biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonamide group could increase its solubility in water, while the cyclic structure could influence its stability .Aplicaciones Científicas De Investigación

Antitumor Agents

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Compounds from this study demonstrated more potent and efficacious antitumor activity compared to the reference drug Doxorubicin, highlighting their potential as new antitumor agents (Alqasoumi et al., 2010).

Molecular Interactions

The study of gliquidone, a compound with structural similarities, revealed important molecular interactions such as intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. These findings are crucial for understanding drug design and molecular docking studies (Gelbrich et al., 2011).

Catalysis in Organic Synthesis

N-(Quinoline-8-yl-aryl)benzenesulfonamides have been utilized in the synthesis of half-sandwich ruthenium complexes. These complexes were effective catalysts in the transfer hydrogenation of acetophenone derivatives, demonstrating the potential of these compounds in catalytic applications (Dayan et al., 2013).

Antimicrobial Agents

The synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives highlighted their potential as antimicrobial agents. Some compounds showed high activity against Gram-positive bacteria, indicating their usefulness in developing new antimicrobial drugs (2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

2,4-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-4-11-22-18-8-7-17(13-16(18)6-10-20(22)23)21-26(24,25)19-9-5-14(2)12-15(19)3/h5,7-9,12-13,21H,4,6,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYCRCVVZCILEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2954133.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954134.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2954135.png)

![2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2954136.png)

![N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2954137.png)

![1-(4-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2954147.png)